Triundecanoin-d5
Description
Conceptual Framework of Stable Isotope Dilution Mass Spectrometry in Lipidomics
Stable isotope dilution mass spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled internal standard to a sample prior to analysis. ahajournals.org The fundamental principle of SID-MS lies in the assumption that the SIL standard behaves identically to its endogenous, unlabeled counterpart throughout the entire analytical workflow. nih.gov Because the SIL standard and the native analyte are chemically identical, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer.
The mass spectrometer, however, can readily distinguish between the labeled and unlabeled forms based on their mass-to-charge (m/z) ratio difference. researchgate.net By measuring the ratio of the signal intensity of the native analyte to that of the SIL standard, researchers can accurately determine the concentration of the target lipid in the original sample. This ratiometric measurement effectively corrects for any sample loss during preparation and for variations in instrument performance, a phenomenon often referred to as matrix effects. nih.gov
The application of SID-MS in lipidomics has revolutionized the ability to quantify individual lipid species within complex biological systems. nih.govacs.org This approach offers superior accuracy and precision compared to other quantification methods that rely on external calibration curves alone.
Significance of Deuterated Triacylglycerols as Probes in Biochemical Investigations
Triacylglycerols (TAGs) are a major class of lipids that serve as the primary form of energy storage in most eukaryotes. nih.gov The study of their metabolism is crucial for understanding a wide range of physiological and pathological processes, including obesity, diabetes, and cardiovascular disease. acs.org Deuterated triacylglycerols, such as Triundecanoin-d5, have emerged as invaluable probes in these biochemical investigations. medchemexpress.com
The introduction of deuterium (B1214612) atoms into a TAG molecule creates a "heavy" version that can be traced as it moves through metabolic pathways. researchgate.net Researchers can administer a deuterated TAG and then use mass spectrometry to track its absorption, distribution, transport, and breakdown into other molecules. acs.orgnih.gov This allows for the direct measurement of metabolic fluxes and the elucidation of complex biochemical pathways in vivo. nih.gov For instance, deuterated TAGs can be used to study the dynamics of lipid droplet formation and turnover, the rates of fatty acid oxidation, and the pathways of lipoprotein assembly and secretion. researchgate.net
The use of deuterium labeling is particularly advantageous because the natural abundance of deuterium is very low (approximately 0.015%), which minimizes background interference and enhances the sensitivity of detection. nih.gov
Fundamental Role of this compound in Contemporary Analytical Science
This compound is the deuterated form of Triundecanoin, a triacylglycerol composed of three undecanoic acid molecules esterified to a glycerol (B35011) backbone. medchemexpress.compubcompare.ai Its primary role in analytical science is to serve as an internal standard for the quantification of triacylglycerols and other lipids in various matrices. fujifilm.comtdx.cat
The five deuterium atoms on this compound provide a distinct mass shift, allowing it to be easily differentiated from its unlabeled counterpart and other lipids in a sample by mass spectrometry. medchemexpress.comsigmaaldrich.com This property makes it an ideal tool for SID-MS-based lipidomics studies. nih.govacs.org By adding a known amount of this compound to a biological sample at the beginning of the workflow, analysts can accurately quantify the concentration of endogenous Triundecanoin and other related medium-chain triacylglycerols.
The stability and purity of this compound are critical for its function as a reliable internal standard. It is synthesized to ensure high isotopic enrichment and chemical purity, which are essential for accurate quantification. researchgate.net Its use helps to ensure the robustness and inter-laboratory reproducibility of lipidomic analyses, which is crucial for large-scale epidemiological studies and clinical research. nih.govacs.org
Below are tables detailing the properties of Triundecanoin and the typical application of this compound as an internal standard.
Table 1: Physicochemical Properties of Triundecanoin
| Property | Value |
| Molecular Formula | C36H68O6 |
| Molecular Weight | 596.92 g/mol |
| Physical Description | Solid, White crystalline powder |
| Melting Point | 31.2 °C |
| CAS Number | 13552-80-2 |
Data sourced from PubChem and other chemical suppliers. nih.govfujifilm.comrestek.com
Table 2: Application of this compound in Analytical Chemistry
| Application | Description |
| Internal Standard | Used in stable isotope dilution mass spectrometry for the accurate quantification of triacylglycerols. fujifilm.comtdx.cat |
| Lipidomics Research | Facilitates the study of lipid metabolism and the identification of lipid biomarkers for various diseases. nih.govacs.org |
| Food Analysis | Employed for the determination of trans fat content and other fatty acids in food products and edible oils. fujifilm.comrestek.com |
| Metabolic Tracing | Serves as a tracer to investigate the in vivo pathways of medium-chain fatty acid metabolism. nih.govresearchgate.net |
Properties
Molecular Formula |
C₃₆H₆₃D₅O₆ |
|---|---|
Molecular Weight |
601.95 |
Synonyms |
Undecanoic Acid-d5 1,2,3-propanetriyl Ester; CAPTEX 8227-d5; Captex 822-d5; Glyceryl-d5 Triundecanoate; Trihendecanoin-d5; n-Trihendecanoin-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Deuterated Lipid Analogs
Methodologies for Deuterium (B1214612) Labeling in Complex Lipid Synthesis
The incorporation of deuterium into complex lipids like triglycerides can be achieved through several strategic approaches, ranging from direct chemical exchange to enzymatic and metabolic pathways. The choice of method depends on the desired labeling pattern, the complexity of the target molecule, and the required isotopic enrichment.
One prevalent chemical method is the catalytic hydrogen-deuterium (H/D) exchange . This technique often involves heating the precursor fatty acid, in this case, undecanoic acid, in the presence of a deuterium source like deuterium oxide (D₂O) and a metal catalyst, such as platinum on carbon (Pt/C). europa.eu This process facilitates the exchange of hydrogen atoms for deuterium atoms on the fatty acid's carbon backbone. europa.eu To achieve high levels of deuteration (e.g., >98%), the reaction may need to be repeated multiple times with fresh reagents. europa.eu Once the deuterated fatty acid is synthesized, it can be esterified to a glycerol (B35011) backbone using standard chemical methods to form the final triglyceride, Triundecanoin-d5.
Enzymatic synthesis offers a high degree of specificity. This approach can involve using lipases to catalyze the esterification of a glycerol backbone with deuterated fatty acids. europa.eu A combined biochemical-chemical strategy can be employed where enzymes are used to selectively hydrolyze fatty acids from an existing lipid, followed by the chemical esterification of deuterated acyl chains onto the resulting lysolipid. europa.eu This method is particularly useful for creating lipids with specific deuterated chains at defined positions on the glycerol moiety.
For in vivo studies, metabolic labeling using deuterium oxide (D₂O), or "heavy water," is a powerful and cost-effective technique. gist.ac.krgist.ac.kr When organisms are provided with D₂O, their metabolic machinery incorporates deuterium into newly synthesized molecules, including fatty acids and lipids. nih.govmetsol.com This approach allows for the uniform labeling of various lipid classes and is instrumental in studying dynamic processes like de novo lipogenesis. gist.ac.krnih.gov
The table below summarizes these primary methodologies for deuterium labeling in lipid synthesis.
| Methodology | Deuterium Source | Key Features | Typical Application |
| Catalytic H/D Exchange | Deuterium Oxide (D₂O) | Direct exchange on precursor molecules; can achieve high isotopic enrichment. europa.eu | In vitro synthesis of perdeuterated or selectively deuterated fatty acids. |
| Chemical Esterification | Deuterated Fatty Acids | Attaches pre-labeled acyl chains to a glycerol backbone. | Final step in the synthesis of specifically labeled triglycerides like this compound. |
| Enzymatic Synthesis | Deuterated Fatty Acids | High specificity for esterification at defined positions (sn-1, sn-2, sn-3). europa.eu | Synthesis of positionally specific deuterated phospholipids (B1166683) and triglycerides. europa.eu |
| Metabolic Labeling | Deuterium Oxide (D₂O) | Non-invasive labeling of lipids within a living system; labels all newly synthesized lipids. gist.ac.krgist.ac.krnih.gov | In vivo studies of lipid metabolism and turnover. nih.govmetsol.com |
Spectroscopic and Chromatographic Validation of Isotopic Purity and Positional Isomerism of this compound
Following synthesis, rigorous analytical validation is required to confirm the isotopic purity, enrichment level, and the precise location of the deuterium atoms in the this compound molecule. This is accomplished using a combination of advanced chromatographic and spectroscopic techniques.
Mass Spectrometry (MS) is a cornerstone for validating deuterated compounds. It directly measures the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of deuterium incorporation. The mass spectrum of this compound will show a predictable mass shift compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry can precisely determine the degree of isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the deuterated lipid from any unlabeled precursors or impurities, ensuring chromatographic purity while simultaneously confirming its isotopic composition. nih.govcerilliant.com Analysis of the fragmentation patterns in the mass spectrum can further help to elucidate the position of the deuterium labels along the fatty acid chains. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is particularly powerful for determining the exact position of the deuterium labels, thus confirming positional isomerism.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. iaea.org This provides clear evidence of successful deuteration at specific sites. iaea.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The resulting spectrum shows signals only from the deuterated positions in the molecule. nih.govcore.ac.uk It is a non-perturbing method that provides unambiguous confirmation of the label's location and can also be used to study the dynamics and orientation of the deuterated acyl chains in more complex systems like membranes. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy are also employed for validation. These techniques detect the vibrational frequencies of chemical bonds. The carbon-deuterium (C-D) bond has a characteristic stretching vibration at a lower frequency (around 2050-2250 cm⁻¹) compared to the carbon-hydrogen (C-H) bond. nih.govcardiff.ac.uk The presence of strong signals in this region of the IR or Raman spectrum serves as direct evidence of deuterium incorporation into the molecule's structure. nih.gov
The following table outlines the key validation techniques and the information they provide for this compound.
| Technique | Primary Information Obtained | Specific Application for this compound |
| Mass Spectrometry (MS) | Molecular weight, isotopic enrichment, fragmentation patterns. nih.gov | Confirms the incorporation of five deuterium atoms by observing the mass shift; assesses isotopic purity. cerilliant.com |
| Gas/Liquid Chromatography (GC/LC) | Separation of compounds, chromatographic purity. | Ensures the sample is free from unlabeled starting materials or synthesis byproducts. researchgate.net |
| ¹H NMR Spectroscopy | Proton environment, absence of specific proton signals. iaea.orgnih.gov | Verifies deuteration by showing the disappearance of signals from the labeled positions on the undecanoyl chains. |
| ²H NMR Spectroscopy | Direct detection of deuterium nuclei, positional information. nih.govcore.ac.uk | Unambiguously confirms the location of the five deuterium atoms on the glycerol backbone. |
| Infrared/Raman Spectroscopy | Detection of specific bond vibrations (C-D stretch). nih.govcardiff.ac.uk | Provides qualitative confirmation of deuterium incorporation by identifying the characteristic C-D stretching band. nih.gov |
Through the combined application of these synthetic and analytical methodologies, high-purity, and structurally defined this compound can be produced for its use as a precise tool in scientific research.
Advanced Analytical Applications of Triundecanoin D5 in Quantitative Bioanalysis
Development and Validation of Mass Spectrometry-Based Assays Utilizing Triundecanoin-d5
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of modern bioanalysis, offering high sensitivity and selectivity. resolian.com The development and validation of these assays are critical for obtaining reliable quantitative data. Key validation parameters include accuracy, precision, specificity, linearity, and stability. resolian.comnih.gov this compound plays a crucial role in this process, particularly in the context of lipid profiling and fatty acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Lipid Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of lipids in biological samples. thermofisher.com This approach allows for the separation and quantification of a wide array of lipid species, from major classes to low-abundance signaling molecules. thermofisher.comlcms.cz In untargeted or discovery lipidomics, LC-MS is used to compare lipid profiles between different biological states, while targeted lipidomics focuses on the accurate quantification of specific, known lipids. thermofisher.com
The development of robust LC-MS/MS methods for lipid profiling requires careful optimization of chromatographic conditions and mass spectrometric parameters. High-resolution mass spectrometry (HRAM) combined with liquid chromatography provides retention time, accurate precursor masses, and product ion spectra, which are all crucial for confident lipid identification. thermofisher.com The use of internal standards, such as those included in comprehensive mixtures like UltimateSPLASH™ ONE, which contains a variety of deuterated lipids, is essential for accurate quantification. avantiresearch.comchemrxiv.org These standards, including deuterated triglycerides like this compound, are designed to mimic the behavior of endogenous lipids during extraction and analysis. avantiresearch.commdpi.com
A typical LC-MS/MS assay validation for lipid profiling involves assessing several key parameters to ensure the method is reliable and reproducible. resolian.comnih.gov
Table 1: Key Validation Parameters for LC-MS/MS-Based Lipid Profiling Assays
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). resolian.comnih.gov |
| Precision | The degree of agreement among multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤15% (≤20% at the Lower Limit of Quantification). resolian.commdpi.com |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. resolian.commdpi.com |
| Linearity | The ability to produce results that are directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.99. mdpi.com |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery for the analyte and internal standard. mdpi.com |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The effect should be minimized and compensated for by the internal standard. nih.govwaters.com |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions. | Analyte concentration should remain within acceptable limits of the nominal concentration. nih.gov |
This table presents a general overview of validation parameters. Specific criteria may vary based on regulatory guidelines and the nature of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Fatty Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of fatty acids. nih.govresearchgate.net Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, prior to GC analysis. nih.govlipidmaps.orgavantiresearch.com
The use of stable isotope-labeled internal standards is critical for accurate quantification in GC-MS-based fatty acid analysis. lipidmaps.orglipidmaps.org These standards, which include deuterated fatty acids, are added to the sample before extraction and derivatization to correct for any variability during sample preparation and analysis. nih.govlipidmaps.org This stable isotope dilution method significantly enhances the precision and accuracy of the measurements. lipidmaps.org
A standard protocol for fatty acid analysis by GC-MS involves several key steps:
Sample Preparation: Homogenization of the biological sample (e.g., plasma, tissue). lipidmaps.org
Internal Standard Spiking: Addition of a known amount of deuterated internal standard mixture. lipidmaps.orglipidmaps.org
Extraction: Lipid extraction using an appropriate solvent system. lipidmaps.orgmetwarebio.com
Saponification (for total fatty acids): Hydrolysis of ester bonds to release fatty acids from complex lipids. lipidmaps.org
Derivatization: Conversion of fatty acids to volatile esters. nih.govlipidmaps.orglipidmaps.org
GC-MS Analysis: Separation and detection of the derivatized fatty acids. lipidmaps.orglipidmaps.org
The validation of a GC-MS method for fatty acid analysis follows similar principles to LC-MS/MS assay validation, ensuring the reliability of the quantitative data. researchgate.net
Implementation of this compound as an Internal Standard in Lipid Quantification
The use of an appropriate internal standard is fundamental for accurate and reliable quantification in mass spectrometry. mdpi.com An ideal internal standard should have similar physicochemical properties to the analyte of interest but be distinguishable by the mass spectrometer. mdpi.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and experience similar ionization effects. waters.comresearchgate.net
Enhancing Accuracy and Reproducibility in Absolute and Relative Lipidomics
In lipidomics, quantification can be either absolute or relative. Absolute quantification determines the exact concentration of a lipid species, while relative quantification compares the levels of a lipid between different samples. In both approaches, internal standards are crucial for achieving accurate and reproducible results. d-nb.info
The "one ISTD-per-lipid class" approach is a common strategy in lipidomics, where a single deuterated standard is used to quantify all lipids within a specific class. d-nb.infonih.gov This method relies on the assumption that all species within a class have a similar response in the mass spectrometer. d-nb.info However, factors like fatty acid chain length and the degree of unsaturation can influence the ionization efficiency, potentially leading to inaccuracies. d-nb.infonih.gov More comprehensive approaches utilize a panel of internal standards that cover a range of chain lengths and saturation levels to provide more accurate quantification across the lipidome. avantiresearch.comchemrxiv.org
This compound, as a deuterated triglyceride, is particularly useful as an internal standard for the quantification of triglycerides. By adding a known amount of this compound to a sample, the peak area of the endogenous triglycerides can be normalized to the peak area of the internal standard, correcting for variations in sample processing and instrument response.
Compensation for Matrix Effects and Ion Suppression in Complex Biological Matrices
A significant challenge in quantitative bioanalysis is the "matrix effect," which refers to the alteration of an analyte's ionization efficiency by co-eluting components from the biological matrix. researchgate.netlongdom.org This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. longdom.orgchromatographyonline.com Matrix effects are a major source of imprecision and can be highly variable between different samples. waters.comchromatographyonline.com
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. waters.comresearchgate.net Because the internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. waters.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized. nih.gov
Table 2: Research Findings on the Use of Deuterated Internal Standards for Matrix Effect Compensation
| Study Focus | Key Finding | Reference |
| General LC-MS/MS | Stable isotope-labeled internal standards are the most effective way to compensate for matrix effects, as they co-elute and experience similar ionization suppression or enhancement. | waters.comresearchgate.net |
| Lipid Analysis in Plasma | The incorporation of deuterated analogs as internal standards corrected for matrix effects by normalizing the peak areas. | nih.gov |
| Multi-analyte Assays | Matrix effects can vary significantly between different analytes and samples, highlighting the need for well-matched internal standards. | researchgate.net |
| Comparison of Chromatographic Methods | Hydrophilic interaction liquid chromatography (HILIC) can diminish elution-dependent matrix effects due to the co-elution of the internal standard with lipids of the same class. | d-nb.inforesearchgate.net |
| Limitations of Deuterated Standards | In some cases, slight differences in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects. | waters.com |
This table summarizes findings from various studies on the utility of deuterated internal standards in mitigating matrix effects.
Investigative Applications of Triundecanoin D5 in Mechanistic Biological Research
Elucidation of Lipid Metabolic Pathways in Model Systems
The application of isotopically labeled tracers is a key methodology for unraveling the complexities of lipid metabolic networks. nih.gov By introducing a labeled molecule like Triundecanoin-d5 into a biological system, scientists can follow its metabolic fate, from initial breakdown to its incorporation into various lipid species. This approach provides invaluable insights into the kinetics and regulation of lipid pathways. nih.govresearchgate.net
In vitro cell culture models offer a controlled environment to study cellular processes with high precision. nih.gov The use of stable isotope-labeled tracers, such as the fatty acids derived from this compound, allows for detailed investigation of lipid biosynthesis and turnover. nih.gov For instance, researchers can track the incorporation of the labeled undecanoic acid-d5 into complex lipids like phospholipids (B1166683) and triglycerides.
Mass spectrometry-based lipidomics is the preferred method for tracing these labeled lipids with species-level resolution. frontiersin.org Experiments using various fatty acid tracers have demonstrated rapid incorporation into early intermediates like phosphatidic acid (PA) and diacylglycerol (DG). frontiersin.org Subsequently, the labeled DG is quickly metabolized to produce triglycerides (TG) and phosphatidylcholine (PC). frontiersin.org The rate of these processes can vary depending on the specific fatty acid, highlighting the nuanced regulation of lipid metabolism. frontiersin.org
Interactive Table: Example of Labeled Lipid Species Detected in In Vitro Tracer Studies
| Lipid Class | Labeled Species Detected |
| Phosphatidic Acid | PA (11:0-d5/16:0) |
| Diacylglycerol | DG (11:0-d5/18:1) |
| Triglyceride | TG (11:0-d5/16:0/18:2) |
| Phosphatidylcholine | PC (11:0-d5/16:0) |
Note: The table illustrates hypothetical examples of lipid species that could be identified when using an 11:0-d5 fatty acid tracer derived from this compound.
While in vitro systems are invaluable, non-human animal models are crucial for understanding metabolism at the whole-organism level. d-nb.info Metabolic flux analysis (MFA) in these models provides a quantitative understanding of how metabolic pathways are used and regulated in vivo. nih.gov The use of stable isotope tracers is central to these investigations. nih.gov
Diet-induced models, such as those using high-fat or high-fructose diets, are commonly employed to study metabolic diseases. d-nb.infomdpi.com By incorporating this compound into the diet of these animal models, researchers can trace the absorption, distribution, and metabolic fate of the labeled fatty acids in various tissues. This allows for the measurement of key metabolic rates, such as fatty acid oxidation and re-esterification. researchgate.net Recent advancements in mass spectrometry have enhanced the power of these in vivo flux analysis techniques. nih.gov Dynamic metabolic flux analysis (DMFA) is a newer method that can be applied to systems not at a metabolic steady state, offering a more detailed view of metabolic changes over time. nih.gov
Contributions of this compound to Lipidomics Profiling Beyond Direct Quantification
Lipidomics, the large-scale study of cellular lipids, has been revolutionized by mass spectrometry. creative-proteomics.comnih.gov This powerful technology allows for the comprehensive identification and quantification of thousands of lipid species in a biological sample. creative-proteomics.com The use of isotopically labeled internal standards, including deuterated lipids, is critical for accurate quantification in lipidomics studies. mdpi.com
Untargeted lipidomics approaches, which aim to detect all measurable lipids in a sample, have led to the discovery of novel lipid species and previously unknown metabolic pathways. ru.nlresearchgate.net The presence of an isotopic label from a tracer like this compound can aid in the identification of these new molecules. By searching for the characteristic mass shift of the deuterium (B1214612) label, researchers can pinpoint metabolites derived from the administered tracer.
For example, studies have identified unusual lipid structures that accumulate in certain disease models. nih.gov The combination of high-resolution mass spectrometry and sophisticated bioinformatics tools allows for the structural elucidation of these novel lipids. researchgate.net This approach has been instrumental in uncovering new aspects of lipid biochemistry and their roles in health and disease. nih.govuwaterloo.ca
Interactive Table: Hypothetical Novel Lipid Species Identified Using a d5-Labeled Tracer
| Putative Identification | Mass-to-Charge Ratio (m/z) | Key Fragment Ions |
| Novel d5-Ether Lipid | [Specific m/z value] | [Characteristic fragments] |
| d5-Acylated Amino Acid | [Specific m/z value] | [Characteristic fragments] |
Note: This table represents a hypothetical scenario where untargeted lipidomics, aided by a d5-label, leads to the discovery of new classes of lipid molecules.
Lipids are not just structural components or energy stores; they are also critical signaling molecules that regulate a vast array of cellular processes. numberanalytics.comopenaccessjournals.comnih.govnih.gov The intricate interplay between different lipid species and their metabolic pathways governs cellular homeostasis. nih.gov Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. numberanalytics.com
By tracing the flow of labeled atoms from this compound through the lipid metabolic network, researchers can gain a deeper understanding of how these pathways are regulated. openaccessjournals.com For instance, such studies can reveal how the cell prioritizes the use of different fatty acids for either energy production or incorporation into complex lipids. This type of detailed metabolic information is essential for building comprehensive models of cellular metabolism and for identifying potential therapeutic targets for metabolic diseases. nih.gov
Perspectives and Future Directions in Triundecanoin D5 Research
Emerging Methodologies and Technological Advancements in Deuterated Lipid Analysis
The analysis of deuterated lipids like Triundecanoin-d5 is being revolutionized by advancements in mass spectrometry (MS) and other analytical techniques. These evolving methods are enhancing the sensitivity, specificity, and scope of lipid analysis.
A key development is the increasing sophistication of mass spectrometry-based lipidomics . Techniques such as electrospray ionization (ESI)-MS, when coupled with stable isotope labeling, allow for detailed compositional analysis and the determination of synthesis and turnover rates of individual lipid species with high sensitivity. portlandpress.com This is a significant improvement over older methods that provided limited information on the dynamics of individual lipid molecules. portlandpress.com Modern MS-based technologies are crucial for lipid analysis due to their high sensitivity and the detailed molecular information they provide. annualreviews.org
Liquid chromatography-mass spectrometry (LC-MS) is a dominant method for both identifying and quantifying lipids. mdpi.com Untargeted LC-MS approaches, in particular, allow for the simultaneous measurement of numerous lipid components in complex mixtures in an unbiased manner. nih.gov This is especially beneficial for descriptive studies aimed at generating new hypotheses. nih.gov For the analysis of neutral lipids like triacylglycerols (TAGs), which are often present as complex mixtures of isobaric species, tandem MS (MS/MS) and even MS³ strategies are employed for unambiguous identification. lipidmaps.orgacs.org The use of deuterium-labeled internal standards, with deuterium (B1214612) on the glycerol (B35011) backbone, helps to normalize the ion signal for quantitative analysis. lipidmaps.org
Another promising area is the use of Raman spectroscopy . Techniques like stimulated Raman scattering (SRS) microscopy, combined with deuterium oxide (D₂O) probing, enable the imaging of in situ metabolic dynamics of lipids. nih.govrsc.org This "DO-SRS" method allows for the quantification of de novo lipogenesis by tracking the incorporation of deuterium into newly synthesized lipids. rsc.org This provides a powerful tool to visualize metabolic activity at the single-cell and even single-lipid droplet level. rsc.org
Neutron scattering techniques are also proving to be highly suitable for studying lipid bilayers. ill.eu Deuteration of lipids, including phospholipids (B1166683), helps in elucidating membrane structure, dynamics, and function by providing selective visualization in neutron scattering experiments. ill.eu This has been instrumental in understanding the structure of lipid nanoparticles used in mRNA delivery systems. ansto.gov.au
The development of advanced software and analytical platforms is also crucial. For instance, analytical platforms are being developed to enumerate isotope exchanges for all compounds in an LC-MS/MS run, which can provide new insights into lipid metabolism when applied to in vivo labeled lipids. nih.gov
Table 1: Comparison of Emerging Analytical Techniques for Deuterated Lipids
| Technique | Principle | Advantages | Applications in Deuterated Lipid Analysis |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | High sensitivity, specificity, and suitability for complex mixtures. mdpi.comnih.gov | Quantification of individual lipid species, metabolic flux analysis. portlandpress.commetabolomicscentre.ca |
| Raman Spectroscopy (SRS) | Measures vibrational energy of molecules. | Label-free imaging, real-time analysis of metabolic processes in living cells. rsc.orgresearchgate.net | Imaging de novo lipogenesis, visualizing lipid droplet metabolic activity. nih.govrsc.org |
| Neutron Scattering | Measures the scattering of neutrons by atomic nuclei. | Provides structural and dynamic information at the molecular level. ill.eu | Determining the structure of lipid membranes and nanoparticles. ill.euansto.gov.au |
Expanding the Scope of Mechanistic and Analytical Studies for this compound
The application of this compound and other deuterated lipids is expanding beyond simple quantification to more complex mechanistic and analytical studies. Stable isotope-labeled lipids are considered ideal internal standards and the gold standard for absolute quantitation in lipidomics. alfa-chemistry.comdiagnosticsworldnews.comnih.gov
In mechanistic studies , stable isotope tracers like this compound are invaluable for dissecting lipid metabolism. ckisotopes.com They allow researchers to distinguish between newly synthesized lipids and pre-existing pools, providing a dynamic view of lipid synthesis, transport, and degradation. nih.govckisotopes.com For example, feeding experiments with deuterated fatty acids can be used to trace their incorporation into various lipid classes and determine their metabolic fate. alfa-chemistry.comnih.gov This approach has been used to study the effects of drug candidates on lipid metabolism in preclinical models, reducing the number of animals and time required for studies. ckisotopes.com
The use of stable isotope-labeled precursors is a common strategy to track the metabolism of fatty acids. alfa-chemistry.com For instance, administering D₂O to organisms allows for the investigation of deuterium uptake in a wide range of lipids across different organs, revealing insights into tissue-specific lipid turnover rates. nih.gov Studies have demonstrated the incorporation of deuterium into palmitic and stearic acid fragments within various lipid classes like phosphatidylcholines (PC), phosphatidylethanolamines (PE), and triacylglycerols (TAG). nih.gov
In analytical studies , this compound serves as a crucial internal standard. The use of internal standards is essential to correct for variations in sample extraction efficiency and instrument response. caymanchem.com While it is impractical to have an internal standard for every single lipid species in a complex sample, using a representative standard for each lipid class is a common and effective practice. caymanchem.com Deuterated standards are preferred because their physical properties are nearly identical to their natural counterparts, ensuring similar behavior during extraction and analysis. caymanchem.com
The development of methods using deuterium-labeled internal standards where the deuterium atoms are placed in the glycerol backbone allows for the normalization of the ion signal for each neutral loss scan in MS analysis. lipidmaps.org This is particularly important for the quantitative analysis of complex mixtures of neutral lipids like diacylglycerols (DAGs) and TAGs. lipidmaps.org
Potential for this compound in Standardization Efforts for Lipidomics Research
The field of lipidomics is in need of greater standardization to ensure the comparability and reproducibility of data across different laboratories and studies. nih.gov this compound and other stable isotope-labeled lipids are poised to play a central role in these standardization efforts.
The use of well-characterized, high-purity deuterated internal standards is fundamental to achieving accurate and reproducible quantification in lipidomics. caymanchem.com These standards help to compensate for analytical variability introduced during sample preparation and instrumental analysis. nih.govlipidmaps.org The LIPID MAPS consortium is actively working to facilitate the availability of defined lipid standards to the research community. lipidmaps.org
Commercially available mixtures of deuterated lipid standards are designed for method development and as multiplexed internal standards for lipidomics analysis. caymanchem.com These mixtures, prepared gravimetrically with verified concentrations, ensure a high level of quality and reliability for quantitative mass spectrometry applications. caymanchem.com The availability of such standardized materials is a significant step towards harmonizing lipidomics methodologies.
Furthermore, the development of standardized nomenclature and shorthand notation for lipid structures, including the annotation of stable isotopes, is essential for the clear communication and storage of lipidomics data. nih.gov The updated LIPID MAPS classification system now includes annotations for isotopically labeled compounds used as internal standards or in metabolic labeling experiments. nih.gov For example, a deuterated lipid would be noted with the isotope in square brackets before the class abbreviation, such as [D5]PC 34:1. nih.gov
The use of odd-chain fatty acid-containing lipids, like Triundecanoin, as internal standards is beneficial because they are typically present in low abundance in biological samples, minimizing interference with the analysis of endogenous lipids. sigmaaldrich.comresearchgate.net
Q & A
Basic Research Questions
Q. How is Triundecanoin-d5 characterized in analytical chemistry studies, and what methodologies ensure accurate identification?
- Methodological Answer: this compound, a deuterated triglyceride, is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic purity and structural integrity. NMR detects deuterium incorporation at specific carbon positions, while high-resolution MS quantifies the mass shift (e.g., +5 Da for five deuterium atoms). Analytical protocols should include cross-validation with non-deuterated analogs to rule out contamination. For example, solvent systems in chromatography must be optimized to separate deuterated compounds from their non-labeled counterparts, as subtle polarity differences can affect retention times .
Q. What are the key considerations when synthesizing this compound for isotopic labeling studies in metabolic research?
- Methodological Answer: Synthesis requires controlled deuteration of undecanoic acid precursors, typically via catalytic exchange or enzymatic esterification. Critical parameters include reaction temperature (to minimize deuterium loss), solvent selection (e.g., deuterated solvents to avoid isotopic dilution), and purification via column chromatography. Post-synthesis, validate deuterium distribution using gas chromatography-MS (GC-MS) and ensure >98% isotopic enrichment to avoid signal interference in tracer studies. Contamination risks during handling (e.g., exposure to ambient moisture) must be mitigated to preserve isotopic fidelity .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices, and how are matrix effects addressed?
- Methodological Answer: Liquid chromatography-tandem MS (LC-MS/MS) is preferred for its sensitivity in detecting low-abundance deuterated lipids. To mitigate matrix effects (e.g., ion suppression from phospholipids), employ solid-phase extraction (SPE) with C18 cartridges and isotope dilution internal standards (e.g., Triundecanoin-d8). Calibration curves must span physiologically relevant concentrations, and blank matrix samples should validate specificity. Method robustness is enhanced by testing recovery rates across multiple biological replicates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data when using this compound as a stable isotope tracer?
- Methodological Answer: Discrepancies often arise from incomplete isotopic equilibration or compartmentalization in cellular systems. Triangulate data by combining LC-MS tracer measurements with kinetic modeling (e.g., isotopomer spectral analysis) to distinguish between dilution effects and true metabolic flux. Cross-validate findings using complementary techniques like 13C-glucose tracing or enzyme activity assays. For instance, inconsistent labeling in β-oxidation pathways may require parallel measurements of acyl-CoA intermediates to identify bottlenecks .
Q. What frameworks (e.g., FINER criteria) should guide experimental design for studies involving this compound in complex biological systems?
- Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigor:
- Feasibility: Pilot studies assess this compound stability under experimental conditions (e.g., pH, temperature).
- Novelty: Target understudied pathways, such as its role in lipid droplet dynamics in non-adipocyte cells.
- Ethical: Adhere to biosafety protocols for deuterated compound disposal.
- Relevance: Align with gaps in lipid metabolism research, such as deuterium’s impact on enzyme kinetics. PICO (Population, Intervention, Comparison, Outcome) can further refine hypotheses, e.g., comparing this compound vs. non-deuterated forms in hepatocyte lipidomics .
Q. How does isotopic heterogeneity in this compound batches affect reproducibility in longitudinal studies, and how can this be controlled?
- Methodological Answer: Batch-to-batch variability in deuterium distribution (e.g., partial deuteration at C-3 vs. C-11 positions) can skew tracer kinetics. Implement quality control (QC) protocols:
Pre-study NMR profiling to map deuterium positions.
Stability testing under storage conditions (e.g., −80°C vs. lyophilization).
Inter-laboratory calibration using shared reference standards.
Statistical tools like principal component analysis (PCA) can identify outlier batches linked to experimental noise .
Q. What strategies improve the cross-disciplinary applicability of this compound in fields like neurochemistry or cancer metabolism?
- Methodological Answer: In neurochemistry, this compound can trace lipid turnover in myelin membranes by coupling LC-MS with imaging techniques (e.g., MALDI-TOF). For cancer, integrate tracer data with transcriptomic profiles (e.g., RNA-seq of lipid oxidation genes) to contextualize metabolic reprogramming. Collaborative frameworks should define shared data standards (e.g., MIAME for metabolomics) and leverage computational models (e.g., flux balance analysis) to unify findings across disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
